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Compound Name: Butanamide, N-phenyl-

Cat. No.: B073798 Get Quote

An Independent Verification of the Biological Effects of N-phenylbutanamide and Its Analogs

Disclaimer: Direct experimental data on the biological effects of N-phenylbutanamide is limited

in publicly available scientific literature. This guide provides an independent verification of the

biological effects of a closely related analog, N-(4-chlorophenyl)-4-phenylbutanamide, as a

representative of this chemical class. The findings for this derivative suggest potential activities

for N-phenylbutanamide that warrant further investigation.

Introduction
N-phenylbutanamide belongs to the family of butanamides, which have been investigated for a

range of biological activities. Due to the scarcity of direct data on the parent compound, this

guide focuses on the experimentally determined biological effects of its derivative, N-(4-

chlorophenyl)-4-phenylbutanamide. This analog has been identified as a Histone Deacetylase

6 (HDAC6) inhibitor with anti-proliferative activity against several cancer cell lines.[1] Histone

deacetylase inhibitors are a class of compounds that interfere with the function of HDAC

enzymes, leading to changes in gene expression and the regulation of various cellular

processes, including cell cycle progression and apoptosis.[2][3][4][5]

Comparative Analysis of Anti-proliferative Activity
The anti-proliferative activity of N-(4-chlorophenyl)-4-phenylbutanamide was evaluated against

a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values,

which represent the concentration of a drug that is required for 50% inhibition in vitro, are
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presented below. For comparison, the activities of two well-established HDAC inhibitors,

Vorinostat (a non-selective HDAC inhibitor) and Tubastatin A (a selective HDAC6 inhibitor), are

included where data for the same cell lines are available.

Table 1: Anti-proliferative Activity (IC50) of N-(4-chlorophenyl)-4-phenylbutanamide and

Comparator Compounds

Compound
HeLa (Cervical
Cancer)

THP-1 (Acute
Myeloid
Leukemia)

HMC (Human
Mast
Leukemia)

Kasumi
(Chronic
Myelogenous
Leukemia)

N-(4-

chlorophenyl)-4-

phenylbutanamid

e

72.6 µM[1] 16.5 µM[1] 79.29 µM[1] 101 µM[1]

Vorinostat

(SAHA)
7.8 µM (24h)[6] >10 µM Not Available Not Available

Tubastatin A Not Available

272 nM (0.272

µM) (TNF-α

inhibition)[7]

Not Available Not Available

Note: The IC50 for Tubastatin A in THP-1 cells is for the inhibition of TNF-α secretion, not direct

cell proliferation, but is included as an indicator of activity in this cell line.

Mechanism of Action: HDAC6 Inhibition
N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a non-competitive inhibitor of

HDAC6.[1] HDAC6 is a unique member of the histone deacetylase family that primarily acts on

non-histone proteins in the cytoplasm.[8] Key substrates of HDAC6 include α-tubulin and the

chaperone protein Hsp90.[8] By inhibiting HDAC6, compounds like N-(4-chlorophenyl)-4-

phenylbutanamide can lead to the hyperacetylation of these substrates.

The hyperacetylation of α-tubulin disrupts microtubule dynamics, which can interfere with cell

motility and division.[8] The hyperacetylation of Hsp90 impairs its chaperone function, leading

to the misfolding and subsequent degradation of its client proteins, many of which are
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oncoproteins crucial for cancer cell survival.[9] This mechanism provides a rationale for the

anti-proliferative effects observed in cancer cell lines.

Below is a diagram illustrating the signaling pathway affected by HDAC6 inhibition.
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Signaling Pathway of HDAC6 Inhibition
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Experimental Workflow for MTT Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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